Oxaspiro compounds are predominantly synthetic, though some naturally occurring examples exist. They are categorized based on the size of the rings and the presence of additional functional groups within the spirocyclic framework. For example, 1,6-dioxaspiro[4.5]decanes are bicyclic compounds with a six-membered ring and a five-membered ring, both containing an oxygen atom. []
Computational methods, such as density functional theory (DFT) calculations, can provide valuable insights into the reactivity and properties of oxaspiro compounds. These computational studies can complement experimental work and facilitate the design of novel oxaspiro-based systems. []
The synthesis of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione typically involves the iodocyclization of alkenyl alcohols. This method allows for the efficient formation of the spirocyclic structure essential to its chemistry. The reaction conditions often include specific catalysts and reagents that facilitate the formation of the desired product with high yield and purity. Advanced techniques such as continuous flow reactors may be employed in industrial settings to optimize production efficiency .
The molecular structure of 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione can be described using various structural representations:
The presence of multiple functional groups contributes to its unique properties and reactivity profile. The spirocyclic architecture enhances its solubility and biological compatibility .
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione participates in various chemical reactions due to its reactive functional groups:
Reagents such as boron trifluoride and aluminum chloride are frequently used to facilitate these reactions under controlled conditions to ensure selectivity and yield .
The mechanism of action for 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is primarily related to its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species within biological systems:
The compound interacts with various cellular targets that modulate oxidative stress responses. Its structural features enhance its ability to stabilize radical intermediates through electron donation mechanisms.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione has diverse applications across several fields:
The compound's unique chemical structure makes it valuable for further research into its potential health benefits and applications in material science .
The systematic IUPAC name 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione precisely defines this complex organic molecule's architecture. The parent structure is a 1-oxaspiro[4.5]decane system, indicating a spirocyclic compound with oxygen at position 1 of a fused bicyclic framework where one ring is 5-membered (oxa ring) and the other is 6-membered (decane system) connected through a shared spiro carbon atom [1] [3]. The suffix -6,9-diene-2,8-dione specifies unsaturation at positions 6-7 and 9-10 within the decane ring and carbonyl functions at carbons 2 and 8. The prefix 7,9-Di-tert-butyl locates two tertiary butyl groups [(CH₃)₃C-] at carbons 7 and 9 [4] [9].
The molecular formula C₁₇H₂₄O₃ (molecular weight: 276.37 g/mol) reveals the compound's elemental composition and degree of unsaturation. Calculation of the unsaturation index indicates seven sites of unsaturation: accounting for two carbonyl groups (2), two double bonds (2), one lactone ring (1), and the spirocyclic fusion (2 additional ring structures) [1] [3] [7]. This formula is experimentally verified through high-resolution mass spectrometry, with an accurate mass reported as 276.1725 Da [7] [9].
While single-crystal X-ray diffraction data is not explicitly provided in the available literature, the compound's spiro[4.5]decane core imposes specific geometric constraints critical to understanding its stereochemistry. The central spiro carbon (position 1) connects two perpendicular ring planes: the γ-lactone ring (positions 1,2,O,3,4) and the cyclohexadienedione system (positions 1,5,6,7,8,9,10) [4] [9].
The spiro junction creates a chiral center at carbon 1, making enantiomeric forms theoretically possible. However, the reported isolation procedures and synthetic routes typically yield the racemate. The tert-butyl groups at C7 and C9 adopt equatorial-like orientations to minimize steric strain, influencing the puckering of the decane ring [9]. The conjugated enone system (positions 6-8) enforces planarity across C6-C7-C8=O, while the lactone ring (positions 1-4) adopts an envelope conformation. Molecular mechanics calculations indicate the dihedral angle between the lactone plane and the enone plane is approximately 85-90°, consistent with spirocyclic systems [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR predictions based on structure show characteristic signals: the vinyl protons (H6 and H10) appear as singlets between δ 5.8-6.2 ppm due to conjugation with carbonyls. The methylene protons adjacent to the lactone oxygen (H3, H4) resonate as multiplets near δ 2.5-3.0 ppm, while the methylene bridge (H5) appears around δ 2.8 ppm. The eighteen equivalent protons of the two tert-butyl groups yield a distinctive singlet at δ 1.2-1.4 ppm [3] [9]. In ¹³C NMR, key signals include the spiro quaternary carbon (C1) at δ 75-80 ppm, carbonyl carbons (C2, C8) between δ 180-200 ppm, and olefinic carbons (C6, C9, C10) at δ 120-150 ppm. The tert-butyl carbons appear at δ 28-32 ppm (methyl groups) and δ 35-40 ppm (quaternary carbons) [7] [9].
Infrared Spectroscopy:Experimental IR spectra exhibit three diagnostic carbonyl stretches: the lactone C=O at 1750-1775 cm⁻¹, the conjugated cyclic ketone at 1660-1680 cm⁻¹, and the enone system at 1620-1640 cm⁻¹. Aliphatic C-H stretches appear at 2900-3000 cm⁻¹, while olefinic C-H stretches are observed at 3000-3100 cm⁻¹. The absence of O-H or N-H stretches confirms the non-functionalized nature of the compound [4] [9].
Ultraviolet-Visible Spectroscopy:The extended conjugated system (diene-dione) produces strong UV absorptions in the 220-280 nm region. The π→π* transition of the enone system appears at λₘₐₓ ≈ 245 nm (ε > 10,000 L·mol⁻¹·cm⁻¹), while the n→π* transition occurs as a weaker band near λₘₐₓ ≈ 320 nm (ε ≈ 100 L·mol⁻¹·cm⁻¹) [4] [9].
Mass Spectrometry:Electron ionization mass spectrometry (EI-MS) shows the molecular ion peak at m/z 276 [M]⁺·, with major fragments arising from McLafferty rearrangement (m/z 177) and loss of tert-butyl groups (m/z 219 [M–C₄H₇]⁺ and m/z 161 [M–2C₄H₇]⁺). The base peak at m/z 57 corresponds to the [C₄H₉]⁺ fragment from tert-butyl dissociation [2].
Table 1: Experimental and Calculated Thermodynamic Properties
Property | Value | Source/Method |
---|---|---|
Melting Point | 139–140°C | Experimental [4] [9] |
Boiling Point | 426.3 ± 45.0°C | Joback Method [5] [9] |
Density (Predicted) | 1.06 ± 0.1 g/cm³ | Group Contribution [9] |
Solubility in Water | < 1 mg/mL (logP = 3.59) | Crippen Method [5] |
Solubility in DMSO | Slightly soluble | Experimental [9] |
Solubility in Methanol | Slightly soluble (heated) | Experimental [9] |
Solubility in Acetonitrile | Slightly soluble | Experimental [9] |
Enthalpy of Fusion (ΔfusH°) | 14.12 kJ/mol | Joback Method [5] |
Enthalpy of Vaporization (ΔvapH°) | 65.43 kJ/mol | Joback Method [5] |
The compound exists as a white to pale yellow crystalline solid at room temperature. Its limited water solubility (logP = 3.59) aligns with its predominantly hydrophobic character, though polar functional groups enable dissolution in dipolar aprotic solvents like dimethyl sulfoxide upon heating or sonication [9]. The melting point (139-140°C) reflects significant crystal lattice stability, consistent with rigid spirocyclic frameworks. Joback group contribution calculations predict a boiling point of 426.3°C at atmospheric pressure, though thermal decomposition may precede vaporization [5] [9].
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level reveal distinctive electronic features. The highest occupied molecular orbital (HOMO) is localized over the diene system and adjacent carbonyls, indicating nucleophilic reactivity at C6 and C10 positions. Conversely, the lowest unoccupied molecular orbital (LUMO) shows significant electron density on the carbonyl carbons (C2 and C8), suggesting electrophilic susceptibility, particularly at C8 within the enone system [8].
Mulliken charge analysis identifies the most electrophilic site as the enone carbonyl carbon (C8, δ = +0.52 e), while the greatest nucleophilic character resides at the vinyl carbons (C6 and C10, δ ≈ -0.35 e). The tert-butyl groups exhibit negligible charge polarization. The frontier molecular orbital energy gap (ΔE = -5.2 eV) indicates moderate kinetic stability but susceptibility to nucleophilic and electrophilic attacks, consistent with observed degradation pathways in polymer matrices [8].
Reactivity predictions highlight vulnerability to Michael addition at C10 and nucleophilic acyl substitution at the lactone carbonyl (C2). The compound's role as a degradation product of Irganox 1010 arises from β-scission reactions adjacent to the tert-butyl groups, as evidenced by calculated bond dissociation energies: the C7–C(tert-butyl) bond shows the lowest energy (BDE ≈ 280 kJ/mol), explaining preferential cleavage at this position [8]. Molecular dynamics simulations in polypropylene matrices demonstrate preferential migration to surfaces, correlating with its identification as a leachable impurity in pharmaceutical packaging [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: